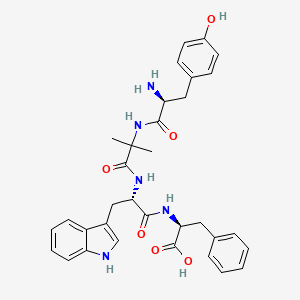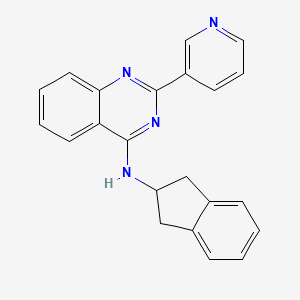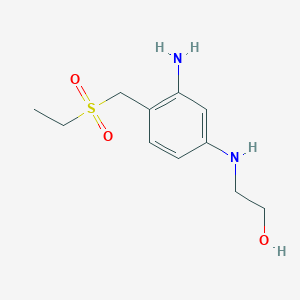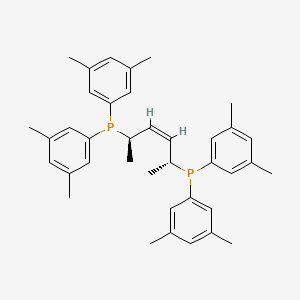
2-hydroxy-N-propan-2-ylbenzamide;1-iodo-2,3,4,5-tetramethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-N-propan-2-ylbenzamide and 1-iodo-2,3,4,5-tetramethylbenzene are two distinct organic compounds with unique chemical structures and properties. 2-hydroxy-N-propan-2-ylbenzamide is a benzamide derivative with a hydroxyl group and an isopropyl group attached to the benzene ring. 1-iodo-2,3,4,5-tetramethylbenzene is an aromatic compound with four methyl groups and one iodine atom attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
2-hydroxy-N-propan-2-ylbenzamide
Synthesis: This compound can be synthesized through the reaction of 2-hydroxybenzoic acid with isopropylamine. The reaction typically involves the formation of an amide bond between the carboxyl group of 2-hydroxybenzoic acid and the amine group of isopropylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
-
1-iodo-2,3,4,5-tetramethylbenzene
Synthesis: This compound can be synthesized through the iodination of 2,3,4,5-tetramethylbenzene. The iodination reaction involves the substitution of a hydrogen atom on the benzene ring with an iodine atom.
Reaction Conditions: The reaction is typically carried out using iodine (I2) and an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2) in an organic solvent like acetic acid.
Industrial Production Methods
- Industrial production methods for these compounds may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
-
2-hydroxy-N-propan-2-ylbenzamide
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
-
1-iodo-2,3,4,5-tetramethylbenzene
Substitution: The iodine atom can be substituted with other nucleophiles, such as in the formation of Grignard reagents.
Oxidation: The methyl groups can undergo oxidation to form carboxylic acids or aldehydes.
Addition: The benzene ring can participate in electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium iodide (NaI) and potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.
Major Products
2-hydroxy-N-propan-2-ylbenzamide: Oxidation can yield quinone derivatives, while reduction can produce the corresponding amine.
1-iodo-2,3,4,5-tetramethylbenzene: Substitution reactions can yield various substituted benzene derivatives, and oxidation can produce carboxylic acids or aldehydes.
Scientific Research Applications
Chemistry
2-hydroxy-N-propan-2-ylbenzamide: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
1-iodo-2,3,4,5-tetramethylbenzene: Utilized in the synthesis of complex organic molecules and as a precursor for the preparation of Grignard reagents.
Biology and Medicine
2-hydroxy-N-propan-2-ylbenzamide: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
1-iodo-2,3,4,5-tetramethylbenzene: Studied for its role in radiolabeling and imaging applications in medical diagnostics.
Industry
2-hydroxy-N-propan-2-ylbenzamide: Used in the production of pharmaceuticals and agrochemicals.
1-iodo-2,3,4,5-tetramethylbenzene: Employed in the manufacture of specialty chemicals and materials.
Mechanism of Action
-
2-hydroxy-N-propan-2-ylbenzamide
Mechanism: The compound may exert its effects through interactions with specific enzymes or receptors, leading to modulation of biological pathways.
Molecular Targets: Potential targets include enzymes involved in inflammation and microbial growth.
-
1-iodo-2,3,4,5-tetramethylbenzene
Mechanism: The compound can participate in electrophilic aromatic substitution reactions, leading to the formation of various derivatives.
Molecular Targets: In radiolabeling applications, the iodine atom can serve as a tracer for imaging studies.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-N-propan-2-ylbenzamide: Similar compounds include other benzamide derivatives such as 2-hydroxy-N-methylbenzamide and 2-hydroxy-N-ethylbenzamide.
1-iodo-2,3,4,5-tetramethylbenzene: Similar compounds include other iodinated aromatic compounds such as 1-iodo-2,4,6-trimethylbenzene and 1-iodo-3,5-dimethylbenzene.
Uniqueness
2-hydroxy-N-propan-2-ylbenzamide: The presence of both a hydroxyl group and an isopropyl group on the benzene ring provides unique chemical reactivity and potential biological activity.
1-iodo-2,3,4,5-tetramethylbenzene: The combination of four methyl groups and an iodine atom on the benzene ring offers distinct reactivity patterns, making it valuable for specific synthetic applications.
Properties
Molecular Formula |
C20H26INO2 |
|---|---|
Molecular Weight |
439.3 g/mol |
IUPAC Name |
2-hydroxy-N-propan-2-ylbenzamide;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C10H13I.C10H13NO2/c1-6-5-10(11)9(4)8(3)7(6)2;1-7(2)11-10(13)8-5-3-4-6-9(8)12/h5H,1-4H3;3-7,12H,1-2H3,(H,11,13) |
InChI Key |
WYTKJQLDVDLDPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C)I.CC(C)NC(=O)C1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


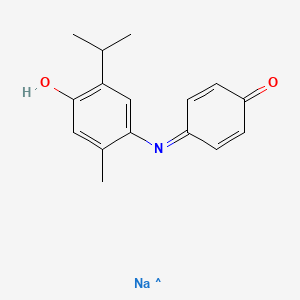
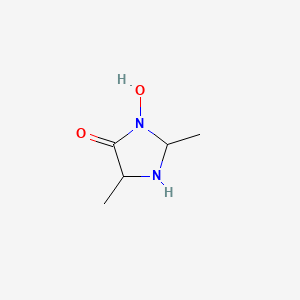
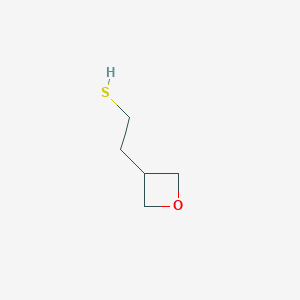
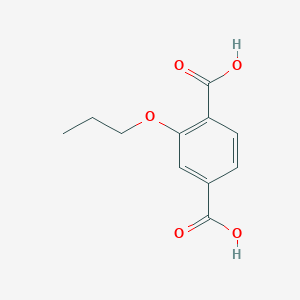
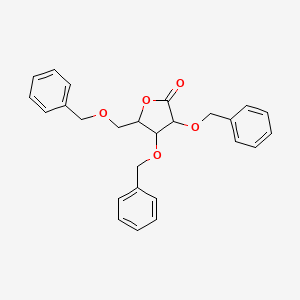
![tert-butyl N-[1-cyano-2-(4-iodophenyl)ethyl]carbamate](/img/structure/B12823033.png)
![N-(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12823041.png)
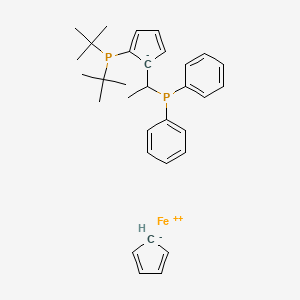
![12-Phenyl-12H-benzofuro[3,2-a]carbazole](/img/structure/B12823057.png)
